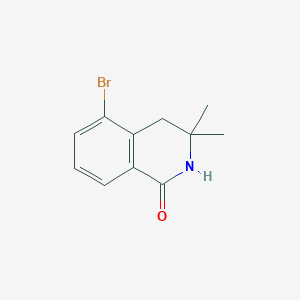

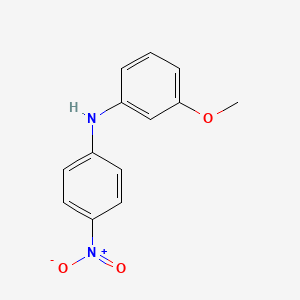

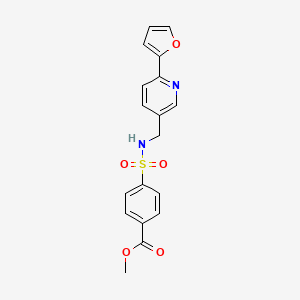

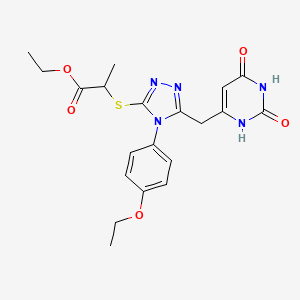

![molecular formula C22H26N4O5S B2508793 4-(dipropylsulfamoyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 501351-91-3](/img/structure/B2508793.png)

4-(dipropylsulfamoyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

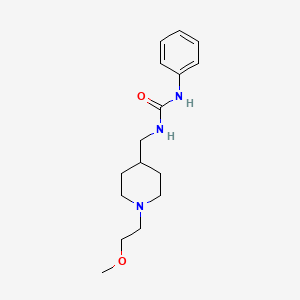

The synthesis of benzamides, such as DPOB, can be achieved through direct condensation of carboxylic acids and amines . This process is performed under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .

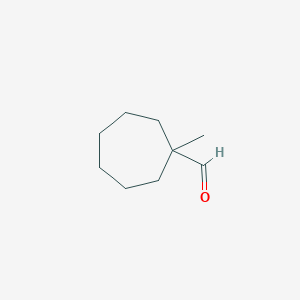

Molecular Structure Analysis

The molecular structure of DPOB consists of a benzamide core with a dipropylsulfamoyl group and a 2-methoxyphenyl-1,3,4-oxadiazol-2-yl group attached. The exact structure can be represented by the SMILES string: CCCN(CCC)S(=O)(=O)c1ccc(cc1)C(=O)Nc1nnc(o1)-c1cccc(OC)c1 .

Aplicaciones Científicas De Investigación

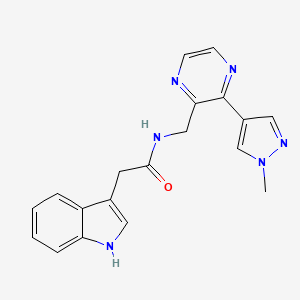

Synthesis and Biological Activity

Research on oxadiazole derivatives highlights their synthesis for potential biological applications. One study presents the synthesis of novel dihydropyrimidine derivatives, evaluated for antidiabetic activity using the α-amylase inhibition assay, indicating the potential of oxadiazole compounds in diabetes management (Lalpara et al., 2021). Similarly, another study focuses on the anticancer evaluation of oxadiazole derivatives, finding some compounds to be moderately active against cancer cell lines, suggesting the therapeutic potential of oxadiazole derivatives in cancer treatment (Salahuddin et al., 2014).

Photophysical and Chemical Properties

Oxadiazole derivatives also exhibit interesting photophysical properties, as demonstrated by a study on N-2-Aryl-1,2,3-Triazoles, showing that these compounds absorb in the near-visible region and emit in the blue and green region, indicating their potential use in fluorescence applications (Padalkar et al., 2015).

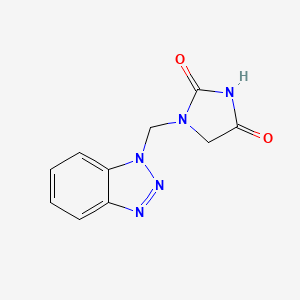

Nematocidal and Antimicrobial Activities

The research extends to the exploration of oxadiazole derivatives for nematocidal and antimicrobial activities. One study synthesizes oxadiazole derivatives containing a thiadiazole amide group, showing good nematocidal activity against Bursaphelenchus xylophilus, suggesting their application in pest management (Liu et al., 2022). Another study on triazole derivatives, including oxadiazole moieties, reports antimicrobial activities against various microorganisms, highlighting the potential of these compounds in developing new antimicrobial agents (Bektaş et al., 2007).

Propiedades

IUPAC Name |

4-(dipropylsulfamoyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O5S/c1-4-14-26(15-5-2)32(28,29)17-12-10-16(11-13-17)20(27)23-22-25-24-21(31-22)18-8-6-7-9-19(18)30-3/h6-13H,4-5,14-15H2,1-3H3,(H,23,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEULUKOIKGEXGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(dipropylsulfamoyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-methylthiazole-5-carboxamide](/img/structure/B2508713.png)

![2,2,2-Trifluoro-1-[1-(4-propan-2-ylphenyl)triazol-4-yl]ethanone](/img/structure/B2508717.png)

![N-[4-(4-Ethoxypiperidine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2508726.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2508728.png)

![Methyl 3-[{2-[(3-chlorophenyl)amino]-2-oxoethyl}(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2508729.png)

![2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2508732.png)